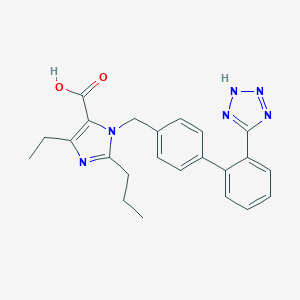
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid, also known as EMA401, is a small molecule drug that has been studied extensively for its potential use in the treatment of chronic pain. It is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been shown to be effective in preclinical models of neuropathic pain.
Mechanism Of Action
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid works by selectively blocking the AT2R, which is involved in the regulation of pain and inflammation. By blocking this receptor, 4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid reduces pain sensitivity and inflammation, leading to a reduction in chronic pain symptoms.
Biochemical And Physiological Effects
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid has been shown to have a number of biochemical and physiological effects, including reducing inflammation, oxidative stress, and pain sensitivity. It has also been shown to have a positive effect on nerve regeneration and to improve motor function in preclinical models.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid is its high selectivity for the AT2R, which reduces the risk of off-target effects. However, its complex synthesis process and high cost may limit its use in lab experiments.
Future Directions
There are a number of potential future directions for research on 4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid, including:
1. Clinical trials to evaluate its efficacy in the treatment of chronic pain in humans.
2. Further studies to elucidate its mechanism of action and potential off-target effects.
3. Development of more efficient and cost-effective synthesis methods.
4. Exploration of its potential use in the treatment of other conditions, such as inflammation and neurodegenerative diseases.
Synthesis Methods
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid is synthesized using a multi-step process that involves the coupling of various chemical intermediates to form the final product. The synthesis process is complex and requires careful control of reaction conditions to ensure high yields and purity of the final product.
Scientific Research Applications
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid has been extensively studied in preclinical models of neuropathic pain and has shown promising results in reducing pain sensitivity. It has also been shown to be effective in reducing inflammation and oxidative stress, which are key factors in the development of chronic pain.
properties
CAS RN |
139964-19-5 |
|---|---|
Product Name |
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid |
Molecular Formula |
C23H24N6O2 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
5-ethyl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C23H24N6O2/c1-3-7-20-24-19(4-2)21(23(30)31)29(20)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-25-27-28-26-22/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,30,31)(H,25,26,27,28) |
InChI Key |
OFYWYKMCRWMPPQ-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)CC |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)CC |
Other CAS RN |
139964-19-5 |
synonyms |
4-ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid DMP 811 DMP-811 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















